

5-Bromooxazole-4-carboxylic acid CAS number and identification

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Compound of Interest

Compound Name: 5-Bromooxazole-4-carboxylic acid

Cat. No.: B1441260

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In-Depth Technical Guide: 5-Bromooxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Bromooxazole-4-carboxylic acid**, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to its novelty, direct experimental data for this specific molecule is limited. Therefore, this document compiles information on its identification, physicochemical properties, a proposed synthesis protocol, and potential biological significance based on data from closely related analogues and established synthetic methodologies. The content is structured to serve as a valuable resource for researchers investigating novel oxazole derivatives for therapeutic applications.

Compound Identification

As of the latest literature review, a specific CAS number for **5-Bromooxazole-4-carboxylic acid** has not been officially assigned. For reference, the regioisomer, 4-Bromooxazole-5-carboxylic acid, is registered under CAS Number 1934983-15-9. The identification details for the target compound are provided below, with some properties predicted based on computational models and data from analogous compounds.

Identifier	Value	Source
Compound Name	5-Bromooxazole-4-carboxylic acid	IUPAC Nomenclature
CAS Number	Not Assigned	-
Molecular Formula	C ₄ H ₂ BrNO ₃	Calculated
Molecular Weight	191.97 g/mol	Calculated
Canonical SMILES	<chem>C1=C(C(=O)O)C(=O)N=C1Br</chem>	Predicted
InChI Key	Predicted	Predicted

Physicochemical Properties

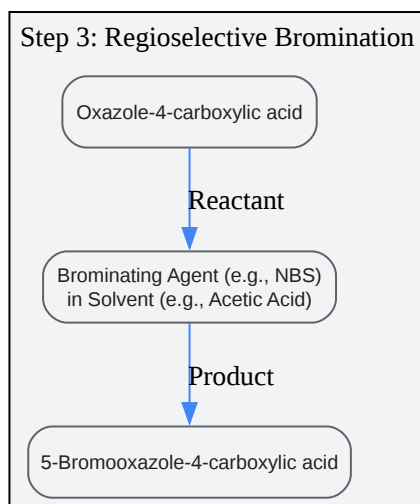
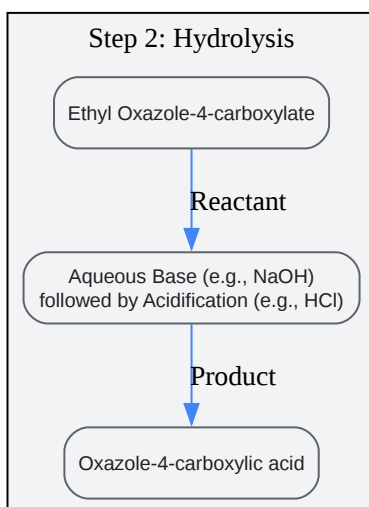
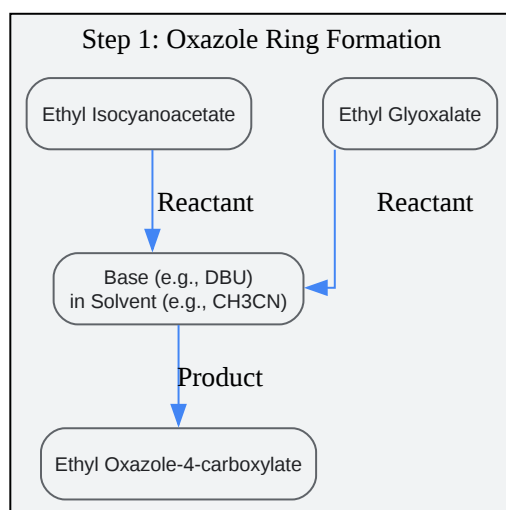
The physicochemical properties of **5-Bromooxazole-4-carboxylic acid** are crucial for its handling, formulation, and pharmacokinetic profiling. The following table summarizes key predicted and extrapolated data.

Property	Predicted Value	Notes
Melting Point	>200 °C (with decomposition)	Based on similar heterocyclic carboxylic acids.
Boiling Point	Not available	Likely to decompose before boiling at atmospheric pressure.
Solubility	Sparingly soluble in water; Soluble in DMSO, DMF, and methanol.	Typical for small polar organic acids.
pKa	2.5 - 3.5	Estimated based on the electron-withdrawing effects of the oxazole ring and bromine atom.
LogP	1.0 - 1.5	Predicted, indicating moderate lipophilicity.

Proposed Synthesis

A specific, peer-reviewed synthesis protocol for **5-Bromooxazole-4-carboxylic acid** is not currently available in the public domain. However, based on established methods for the synthesis of substituted oxazoles and their subsequent halogenation, a plausible two-step synthetic route is proposed. This involves the formation of an oxazole-4-carboxylic acid precursor, followed by regioselective bromination at the C5 position.

Experimental Workflow



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Caption: Proposed synthetic workflow for **5-Bromooxazole-4-carboxylic acid**.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl Oxazole-4-carboxylate

This step is based on the condensation reaction between an isocyanoacetate and a glyoxalate derivative.

- To a solution of ethyl isocyanoacetate (1.0 eq) and ethyl glyoxalate (1.1 eq) in anhydrous acetonitrile (0.5 M) at 0 °C, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford ethyl oxazole-4-carboxylate.

Step 2: Hydrolysis to Oxazole-4-carboxylic acid

- Dissolve ethyl oxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
- Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.
- Monitor the hydrolysis by TLC.
- Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.
- Extract the product with ethyl acetate (3 x volumes).

- Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield oxazole-4-carboxylic acid.

Step 3: Bromination to **5-Bromooxazole-4-carboxylic acid**

This protocol is adapted from procedures for the bromination of electron-rich heterocyclic systems.

- Dissolve oxazole-4-carboxylic acid (1.0 eq) in glacial acetic acid (0.2 M).
- Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
- Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, monitoring by TLC.
- After completion, cool the mixture to room temperature and pour it into ice-water.
- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain **5-Bromooxazole-4-carboxylic acid**.

Spectroscopic Identification (Predicted)

The following table summarizes the predicted spectroscopic data for **5-Bromooxazole-4-carboxylic acid**, which is essential for its characterization.

Technique	Predicted Data
¹ H NMR (400 MHz, DMSO-d ₆)	δ 13.5-12.0 (br s, 1H, COOH), 8.5-8.3 (s, 1H, oxazole C2-H).
¹³ C NMR (100 MHz, DMSO-d ₆)	δ 165-160 (C=O), 150-145 (oxazole C2), 140-135 (oxazole C4), 110-105 (oxazole C5-Br).
IR (KBr, cm ⁻¹)	3300-2500 (br, O-H stretch), 1720-1690 (C=O stretch), 1600-1550 (C=N stretch), 1100-1000 (C-O stretch).
Mass Spectrometry (ESI-)	m/z 190, 192 [M-H] ⁻ (in a 1:1 ratio due to bromine isotopes).

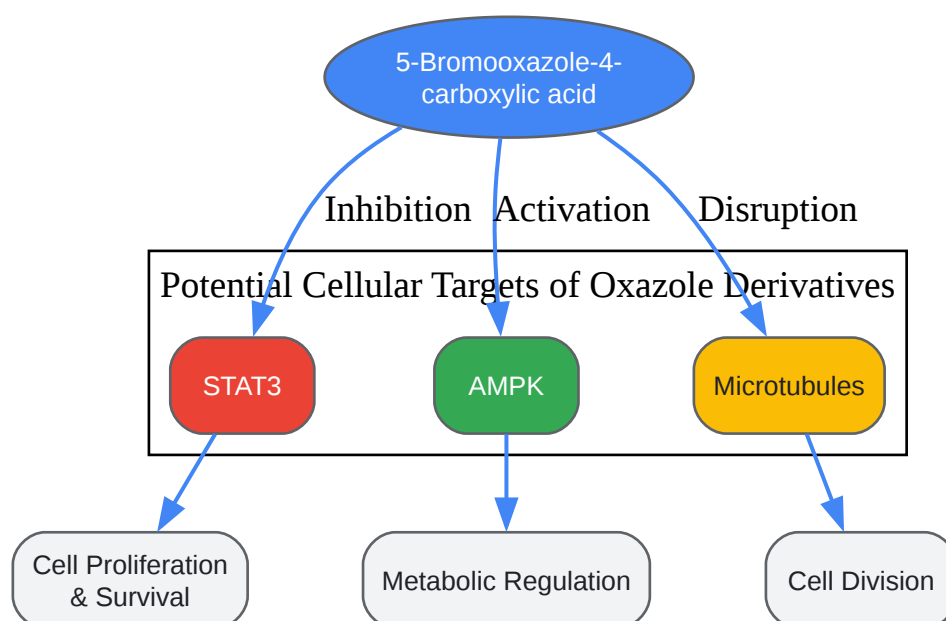
Potential Biological Activity and Signaling Pathways

While **5-Bromooxazole-4-carboxylic acid** has not been extensively studied, the oxazole scaffold is a well-established pharmacophore in drug discovery. Derivatives of oxazole have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Potential Signaling Pathways of Interest

Based on the activities of structurally related oxazole derivatives, **5-Bromooxazole-4-carboxylic acid** could potentially modulate the following signaling pathways:

- **STAT3 Signaling Pathway:** Some oxazole-containing compounds have been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often hyperactivated in cancer cells, leading to uncontrolled cell proliferation and survival.
- **AMPK Signaling Pathway:** Certain oxazole derivatives have been investigated as hypoglycemic agents that may exert their effects through the activation of the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy homeostasis.
- **Tubulin Polymerization:** The oxazole moiety is present in some compounds that act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis in cancer cells.



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Caption: Potential signaling pathways modulated by oxazole derivatives.

Conclusion

5-Bromooxazole-4-carboxylic acid represents an intriguing, yet underexplored, chemical entity. This technical guide provides a foundational understanding of its identity, predicted properties, and a viable synthetic strategy. The potential for this molecule to interact with key biological pathways, as suggested by the activities of related oxazole compounds, warrants further investigation by researchers in drug discovery and medicinal chemistry. The information presented herein is intended to facilitate and inspire future research into this and similar novel heterocyclic compounds.

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